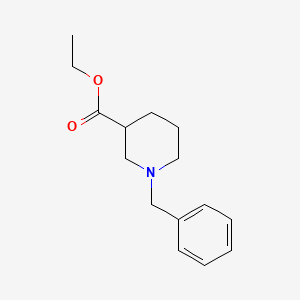

Ethyl 1-benzylpiperidine-3-carboxylate

描述

Contextualization within Piperidine (B6355638) Alkaloid Chemistry

Piperidine alkaloids are a large and diverse class of naturally occurring compounds characterized by the presence of a piperidine ring. nih.govresearchgate.net These alkaloids are found in various plants, such as those from the Pinus and Piper genera, and are known for a wide array of biological activities. nih.govtaylorandfrancis.com Well-known examples of piperidine alkaloids include coniine from poison hemlock (Conium maculatum) and piperine, the compound responsible for the pungency of black pepper (Piper nigrum). researchgate.nettaylorandfrancis.comnih.gov

The chemical synthesis of naturally occurring alkaloids or their analogs is a significant area of organic chemistry. Synthetic intermediates that contain the core piperidine structure are crucial for this purpose. Compounds like ethyl 1-benzylpiperidine-3-carboxylate serve as versatile building blocks. The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the N-benzyl group can act as a protecting group for the piperidine nitrogen, which can be removed at a later stage in a synthetic sequence. While direct literature detailing the use of this compound as a precursor for a specific natural piperidine alkaloid is not abundant, its structural features make it a plausible intermediate for the synthesis of more complex alkaloid structures.

Importance of the Piperidine Scaffold in Chemical Sciences Research

The piperidine scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and drug discovery. researchgate.net This six-membered nitrogen-containing heterocycle is a cornerstone in the structure of numerous pharmaceuticals. researchgate.net Its prevalence is due to several advantageous properties it imparts to a molecule.

The three-dimensional and flexible nature of the piperidine ring allows it to interact effectively with biological targets such as enzymes and receptors. researchgate.net The presence of the nitrogen atom can enhance the solubility of a drug molecule, particularly when it forms a salt. researchgate.net Furthermore, the piperidine ring can be readily functionalized at various positions, allowing chemists to fine-tune the pharmacological and physicochemical properties of a compound to optimize its efficacy and other medicinally relevant characteristics. researchgate.net This versatility has led to the incorporation of the piperidine scaffold into drugs with a wide range of therapeutic applications.

Overview of N-Benzylpiperidine Derivatives in Academic Inquiry

The N-benzylpiperidine motif, a key feature of this compound, is frequently employed in the design of bioactive compounds. researchgate.net The benzyl (B1604629) group attached to the piperidine nitrogen has been shown to have a strong affinity for various molecular targets. researchgate.net This is often attributed to its ability to participate in cation-π and π-π stacking interactions with the active sites of proteins. researchgate.net

Academic research has explored N-benzylpiperidine derivatives for a variety of potential therapeutic applications. For instance, numerous studies have investigated their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govacs.org Donepezil, a marketed drug for Alzheimer's, notably contains an N-benzylpiperidine moiety. nih.gov The structural framework of N-benzylpiperidine has been rationally modified in numerous research projects to design new potential therapeutic agents. nih.gov For example, 4-benzylpiperidine (B145979) has been studied for its activity as a monoamine releasing agent. wikipedia.org The N-benzylpiperidine structure is also a component of certain nootropic substances, which are compounds that may enhance cognitive function. wikipedia.org

The research into N-benzylpiperidine derivatives highlights the importance of this structural class in the quest for new and effective therapeutic agents for a range of conditions. While research on this compound itself is not extensive, its identity as an N-benzylpiperidine derivative places it within a class of compounds of significant academic and industrial interest.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMAVYOAEITWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371313 | |

| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72551-53-2 | |

| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Benzylpiperidine 3 Carboxylate and Analogues

Classical Synthetic Routes to Piperidine-3-carboxylates

The synthesis of piperidine-3-carboxylates, including the title compound, has a rich history rooted in fundamental organic reactions. These classical methods often involve the construction of the piperidine (B6355638) ring through cyclization reactions.

Historical Perspectives and Foundational Reactions

Historically, the synthesis of the piperidine ring was achieved through the catalytic hydrogenation of pyridine (B92270) precursors. dtic.mil For instance, the reduction of pyridine compounds using catalysts like nickel at elevated temperatures and pressures has been a long-standing method. dtic.mil Another traditional approach involves the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, to yield piperidone intermediates that can be further functionalized. dtic.mil

Early methods for producing piperidine compounds also included reacting di-(beta-halogenalkyl)-amines with arylacetonitriles in the presence of an agent that splits off hydrogen halide. google.com The synthesis of ethyl 1-benzylpiperidine-4-carboxylate, a constitutional isomer of the title compound, has been reported via the reaction of ethyl isonipecotate with benzyl (B1604629) bromide and triethylamine. prepchem.com While not directly producing the 3-carboxylate isomer, this illustrates a classical N-alkylation approach on a pre-existing piperidine ring.

Multicomponent Reaction Strategies in Piperidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govtaylorfrancis.comacs.org These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. acs.org

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comacs.org One notable example involves a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester, catalyzed by tetrabutylammonium (B224687) tribromide (TBATB) or zirconia oxychloride. taylorfrancis.com Another strategy employs the condensation of substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) to produce polysubstituted 2-piperidinones, which are valuable precursors to piperidines. acs.org A pseudo five-component reaction using Meldrum's acid has also been reported for creating highly functionalized piperidines. acs.org These MCRs provide efficient pathways to complex piperidine scaffolds, which can be precursors to various substituted piperidine-3-carboxylates. tandfonline.comresearchgate.net

Advanced and Stereoselective Synthesis Approaches

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated and stereoselective methods for synthesizing chiral piperidines. These advanced strategies offer precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity.

Asymmetric Synthesis of Chiral Piperidines

The asymmetric synthesis of chiral piperidines is a significant area of research, with numerous methods developed to control stereochemistry. mdpi.comrsc.orgresearchgate.netresearchgate.net These approaches often utilize chiral auxiliaries, catalysts, or starting materials to induce enantioselectivity. rsc.orgresearchgate.net For instance, an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been reported for the efficient asymmetric synthesis of substituted piperidines. rsc.orgresearchgate.net Another approach involves the asymmetric reduction of α-azido aryl ketones as a key step. researchgate.net

The development of these methods is critical as the synthesis of 2,3-cis-disubstituted piperidines with two consecutive chiral centers presents a significant challenge in controlling both diastereoselectivity and enantioselectivity. nih.gov

Chiral Catalyst-Mediated Enantioselective Routes

Chiral catalysts play a pivotal role in the enantioselective synthesis of piperidines. grantome.com Transition metal complexes with chiral ligands, such as those based on rhodium, copper, and palladium, have been extensively used to catalyze asymmetric transformations. mdpi.comgrantome.comnih.govajchem-a.com

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. nih.govacs.org Copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines offers another pathway to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org Furthermore, palladium-catalyzed cascade reactions have been employed for the stereoselective synthesis of piperidines. mdpi.com

Chemo-Enzymatic Dearomatization and Biocatalysis

Biocatalysis and chemo-enzymatic methods have gained prominence as sustainable and highly selective approaches to chiral piperidine synthesis. nih.govacs.orgnih.govthieme-connect.com These methods leverage the inherent selectivity of enzymes to perform challenging chemical transformations under mild conditions. nih.govresearchgate.net

A significant breakthrough is the chemo-enzymatic dearomatization of activated pyridines to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.orgnih.gov This strategy often involves a one-pot cascade reaction combining an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.govacs.orgnih.govthieme-connect.com The choice of the ene imine reductase biocatalyst can even allow access to either enantiomer of the desired product. thieme-connect.comthieme-connect.com This powerful approach has been successfully applied to the synthesis of bioactive molecules. acs.orgnih.gov

Recent advancements have also combined biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. chemistryviews.org This modular and enantioselective method utilizes enzymes to introduce hydroxyl groups into piperidine rings, which can then be further functionalized. chemistryviews.org The combination of biocatalysis with other catalytic methods, such as organocatalysis, has also proven effective for the synthesis of piperidine alkaloids. rsc.orgresearchgate.net

Data Tables

Table 1: Overview of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Key Features | Catalyst/Reagent Examples | References |

| Classical Synthesis | Ring construction via cyclization, hydrogenation of pyridines. | Nickel, Dieckmann condensation reagents | dtic.mil |

| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials, high atom economy. | Tetrabutylammonium tribromide (TBATB), Zirconia oxychloride | taylorfrancis.comacs.org |

| Asymmetric Synthesis | Control of stereochemistry using chiral auxiliaries or reagents. | Chiral amines, nitroalkenes | rsc.orgresearchgate.net |

| Chiral Catalyst-Mediated Routes | Enantioselective transformations using chiral transition metal complexes. | Rhodium, Copper, and Palladium complexes | mdpi.comnih.govacs.orgacs.org |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis for stereocontrol. | Amine oxidase, Ene-imine reductase | nih.govacs.orgnih.govthieme-connect.comthieme-connect.com |

Intramolecular Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of ethyl 1-benzylpiperidine-3-carboxylate and its analogs. Intramolecular cyclization reactions, where a linear precursor is induced to form a cyclic structure, are a powerful tool for this purpose. researchgate.net These strategies often offer high levels of control over the stereochemistry of the final product.

Intramolecular cyclization involving an alkene functional group is a common and effective method for constructing the piperidine ring. These reactions can proceed through various mechanisms, often catalyzed by transition metals.

One notable approach is the palladium-catalyzed enantioselective 6-exo aza-Heck cyclization. nih.gov This method allows for the formation of chiral piperidine derivatives with high enantioselectivity. Another strategy involves the intramolecular cyclization of amides bearing an alkene group, which can be achieved through hydride transfer. nih.gov This reaction is particularly efficient in polar aprotic solvents like DMSO and DMF. However, it is sensitive to water, which can lead to the formation of byproducts. nih.gov

The intramolecular anti-Markovnikov hydroamination of certain aminopropyl vinylarenes, catalyzed by rhodium complexes, provides a direct route to 3-arylpiperidines. organic-chemistry.org Additionally, a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes has been developed to produce chiral β-acetoxylated piperidines under mild conditions. organic-chemistry.org

Atypical cyclization pathways have also been observed. For instance, the intramolecular cyclization of specific β-lactams containing an alkene residue can lead to the formation of a piperidine ring through a 6-endo cyclization, which is contrary to the generally expected 5-exo pathway predicted by Baldwin's rules. nih.gov

Radical cyclization offers a complementary approach to forming the piperidine ring. These reactions involve the generation of a radical species that subsequently cyclizes to form the desired heterocyclic system.

A significant advancement in this area is the use of photoredox catalysis to generate aryl radicals from linear aryl halide precursors. These radicals can then undergo regioselective cyclization to construct spirocyclic piperidines under mild conditions, avoiding the need for toxic reagents or precious metals. nih.gov This method has been successfully applied to the synthesis of various complex spiropiperidines. nih.gov

The cyclization of α-aminoalkyl radicals onto unactivated double bonds is another effective strategy for preparing polysubstituted piperidines. rsc.org Furthermore, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been developed for the production of piperidines. nih.gov This method, however, can sometimes lead to the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. nih.gov

Catalytic Approaches in N-Benzylation and Esterification

The introduction of the N-benzyl group and the ethyl ester functionality are key steps in the synthesis of this compound. Catalytic methods are often employed to achieve these transformations efficiently.

Metal-catalyzed reactions are widely used for both N-benzylation and esterification. For the N-benzylation of piperidine derivatives, palladium catalysts have shown significant utility. For instance, a procedure for the synthesis of ethyl 1-benzylpiperidine-4-carboxylate involves the reaction of ethyl isonipecotate with benzyl bromide in the presence of a base. prepchem.com

In the context of esterification, palladium-catalyzed carbonylation reactions have been developed. For example, 1-benzylpiperidine (B1218667) can be reacted with carbon monoxide and oxygen in the presence of a palladium(II) chloride catalyst to yield esterified products. rsc.org

Copper catalysts are also effective. For instance, new polysubstituted propargylamine (B41283) analogs with a piperidine moiety have been synthesized via a one-pot reaction using copper(II) chloride as a catalyst. ajchem-a.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis.

For the derivatization of piperidines, various organocatalytic systems have been developed. For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov The ratio of the catalysts used in this system is crucial for controlling the isomerization of the final product. nih.gov

Furthermore, carbene-catalyzed intramolecular aza-Michael addition reactions have been shown to produce piperidine derivatives with good enantioselectivity and higher yields compared to base-only catalyzed reactions. nih.gov

Green Chemistry Principles in Piperidine Synthesis

The application of green chemistry principles to the synthesis of piperidines is of growing importance to minimize the environmental impact of chemical processes. ajchem-a.comnih.gov This involves the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

An efficient and environmentally friendly approach to N-substituted piperidones and piperidines has been developed, which presents significant advantages over the classical Dieckman condensation. nih.gov This methodology has been applied to the synthesis of key starting materials for various pharmaceutical agents. nih.gov

The use of water as a solvent is a key aspect of green chemistry. A mild and complete hydrogenation of pyridines to piperidines can be achieved using a heterogeneous rhodium on carbon (Rh/C) catalyst in water at elevated temperature and pressure. organic-chemistry.org

The development of sustainable synthetic routes from bio-renewable resources is another important goal. A novel one-pot approach for the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported. rsc.org This process utilizes a rhodium-rhenium oxide supported on silica (B1680970) catalyst and provides a high yield of piperidine in water. rsc.org

Furthermore, electrochemistry offers a green alternative to traditional synthetic methods. The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been successfully used to synthesize piperidine derivatives in good yields. researchgate.netnih.govbeilstein-journals.org This method avoids the use of toxic acids, bases, or transition metal catalysts that are often required in conventional approaches. nih.govbeilstein-journals.org

Data Tables

Table 1: Key Catalytic Systems in Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

| Aza-Heck Cyclization | Palladium Catalyst | Alkene-containing amine | Chiral Piperidine | nih.gov |

| Hydroamination | Rhodium Complex | Aminopropyl vinylarene | 3-Arylpiperidine | organic-chemistry.org |

| N-Benzylation | Palladium(II) Chloride | 1-Benzylpiperidine | Esterified Piperidine | rsc.org |

| Derivatization | Quinoline Organocatalyst/TFA | Piperidine Precursor | Disubstituted Piperidine | nih.gov |

| Hydrogenation | Rhodium on Carbon (Rh/C) | Pyridine | Piperidine | organic-chemistry.org |

| From Biomass | Rhodium-Rhenium Oxide/Silica | Tetrahydrofurfurylamine | Piperidine | rsc.org |

Table 2: Green Chemistry Approaches to Piperidine Synthesis

Solvent-Free and Water-Mediated Reactions

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free and water-mediated reactions are at the forefront of this endeavor, offering significant environmental and economic advantages.

While specific literature on the solvent-free synthesis of this compound is not abundant, the broader field of piperidine synthesis has seen notable progress in this area. For instance, solvent-free conditions have been successfully applied to the synthesis of various heterocyclic compounds, including those with a piperidine core. One notable example is the piperidine-catalyzed, three-component reaction for the synthesis of coumarin-3-carboxamides, which can be conducted without a solvent, albeit at elevated temperatures. nih.gov

Water, as a benign and readily available solvent, presents an attractive medium for organic synthesis. The synthesis of 1-benzylpyridinium-3-carboxylate, a potential precursor to the target molecule's core structure, has been reported in an aqueous medium. google.com This reaction utilizes water as the solvent for the reaction of benzyl chloride, nicotinic acid, and sodium hydroxide. google.com Furthermore, water plays a crucial role in certain rhodium-catalyzed reactions for the formation of N-aryl piperidines, where it facilitates the in-situ hydrolysis of a dihydropyridine (B1217469) intermediate. nih.gov

Recent reviews have highlighted the growing interest in and application of solvent-free and water-initiated processes for the synthesis of biologically active piperidine analogues, underscoring the trend towards more environmentally friendly synthetic routes. ajchem-a.com

Table 1: Examples of Solvent-Free and Water-Mediated Synthesis of Piperidine Analogues and Related Compounds

| Product/Analogue | Reaction Type | Conditions | Key Findings | Reference |

| Coumarin-3-carboxamides | Three-component reaction | Solvent-free, 250 °C | Piperidine acts as an efficient dual catalyst with iodine. | nih.gov |

| 1-Benzylpyridinium-3-carboxylate | Nucleophilic substitution | Water, 70-100 °C | High yield and purity in an aqueous medium. | google.com |

| N-Aryl Piperidines | Reductive transamination | Rhodium catalysis with water | Water enables the hydrolysis of an intermediate. | nih.gov |

Recyclable Catalysis and Sustainable Methodologies

The development of recyclable catalysts is a key pillar of sustainable chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of piperidine synthesis, significant strides have been made in employing catalysts that can be easily recovered and reused.

While a specific recyclable catalyst for the direct synthesis of this compound is not prominently documented, the principle has been demonstrated for related transformations. For example, a recyclable poly(l-proline-co-piperidine) catalyst has been developed for the condensation of acetone (B3395972) to produce mesityl oxide. rsc.orgrsc.org This polymer-supported catalyst showcases the potential for immobilizing piperidine-based catalysts, enhancing their stability and enabling their recovery and reuse. rsc.orgrsc.org

The broader landscape of piperidine synthesis features a variety of recyclable catalytic systems. Solid acid catalysts, for instance, have been employed in the synthesis of highly substituted piperidines and can be recovered through simple filtration. nih.gov Nanomaterials, such as magnetite (Fe3O4), have also been used as effective and recyclable catalysts in the synthesis of other heterocyclic compounds, a strategy that could potentially be adapted for piperidine ring formation. ajchem-a.com

Sustainable methodologies for piperidine synthesis also encompass the use of efficient catalytic systems that operate under mild conditions. Rhodium and palladium complexes have proven effective for the hydrogenation of pyridine precursors to piperidines. nih.gov Furthermore, chemo-enzymatic methods are emerging as a powerful and sustainable approach for the synthesis of chiral piperidines, offering high stereoselectivity under environmentally benign conditions. nih.gov

Table 2: Examples of Recyclable Catalysis and Sustainable Methodologies in Piperidine Synthesis

| Catalyst/Methodology | Application | Advantages | Reference |

| Poly(l-proline-co-piperidine) | Acetone condensation | Recyclable, reduced catalyst loss | rsc.orgrsc.org |

| Recyclable solid acid catalyst | Synthesis of highly substituted piperidines | Easily recoverable by filtration | nih.gov |

| Magnetite (Fe3O4) nanoparticles | Synthesis of naphthalene-2-ol analogues | Recyclable, effective under ultrasound | ajchem-a.com |

| Rhodium/Palladium catalysis | Hydrogenation of pyridines | High efficiency | nih.gov |

| Chemo-enzymatic synthesis | Synthesis of chiral piperidines | High stereoselectivity, sustainable | nih.gov |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. A plausible retrosynthetic analysis for this compound is outlined below.

The primary disconnection of the target molecule is at the C-N bond of the piperidine ring, a common strategy in the retrosynthesis of cyclic amines. This leads to two key synthons: a benzyl cation equivalent and a piperidine-3-carboxylate anion equivalent. In practice, this translates to benzyl bromide and ethyl piperidine-3-carboxylate as the corresponding synthetic equivalents.

A further disconnection of the ethyl piperidine-3-carboxylate intermediate can be envisioned through a Dieckmann condensation, a classic ring-forming reaction. This approach involves an intramolecular cyclization of a linear diester. The precursor for this cyclization would be a diethyl 2-(benzylamino)adipate derivative.

Alternatively, the piperidine ring can be constructed via the reduction of a corresponding pyridine precursor, namely ethyl 1-benzylnicotinate. This pyridine derivative can, in turn, be synthesized from nicotinic acid ethyl ester (ethyl nicotinate) and benzyl bromide.

A third retrosynthetic approach involves a Michael addition. This pathway would start with a primary amine, benzylamine, which would undergo a conjugate addition to an α,β-unsaturated ester, such as ethyl 2-pentenedioate. Subsequent intramolecular cyclization would form the piperidine ring.

Scheme 1: Retrosynthetic Pathways for this compound

Pathway A: N-Alkylation

Target Molecule: this compound Disconnection: C-N bond Precursors: Ethyl piperidine-3-carboxylate and Benzyl bromide

Pathway B: Pyridine Reduction

Target Molecule: this compound Disconnection: Reduction of pyridine ring Precursor: Ethyl 1-benzylnicotinate Further Disconnection: C-N bond Precursors: Ethyl nicotinate (B505614) and Benzyl bromide

Pathway C: Dieckmann Condensation

Target Molecule: this compound Disconnection: Intramolecular ester condensation Precursor: Diethyl 2-(benzylamino)adipate derivative

This analysis highlights several viable synthetic routes, with the choice of a specific pathway often depending on factors such as the availability of starting materials, desired yield, and scalability. The principles of retrosynthesis provide a logical framework for designing efficient and practical syntheses of complex molecules like this compound. researchgate.netamazonaws.com

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Ethyl 1-benzylpiperidine-3-carboxylate, a comprehensive NMR analysis involves one-dimensional and two-dimensional experiments to map out its complex structure.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the piperidine (B6355638) ring, and the benzyl (B1604629) group. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The five protons of the benzyl group's phenyl ring would typically appear in the aromatic region (around 7.2-7.4 ppm). The benzylic methylene protons (N-CH₂-Ph) would likely be a singlet. The protons on the piperidine ring would exhibit complex splitting patterns due to spin-spin coupling, appearing as multiplets.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing a single peak for each unique carbon atom. The spectrum would clearly show the carbonyl carbon of the ester group at the most downfield chemical shift (around 170-175 ppm), followed by the aromatic carbons of the benzyl group. The carbons of the piperidine ring and the ethyl group would appear at higher field strengths. researchgate.net The chemical shifts are influenced by the nature of the N-alkyl group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl OCH₂ | ~4.1 (quartet) | ~60 |

| Piperidine Ring CH₂ | 1.5 - 3.0 (multiplets) | 25 - 55 |

| Piperidine Ring CH | 2.5 - 3.0 (multiplet) | ~40 |

| Benzyl N-CH₂ | ~3.5 (singlet) | ~63 |

| Benzyl Aromatic CH | 7.2 - 7.4 (multiplet) | 127 - 130 |

| Benzyl Aromatic Quaternary C | - | ~138 |

| Ester C=O | - | ~173 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and for determining the molecule's connectivity and spatial arrangement. optica.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the complex signals of the piperidine ring protons to their corresponding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which is critical for determining the stereochemistry of the piperidine ring. For instance, correlations between axial and equatorial protons on adjacent carbons can help confirm the chair conformation of the piperidine ring and the relative orientation of the substituents. For this compound, NOESY could determine whether the benzyl and carboxylate groups adopt equatorial or axial positions.

The piperidine ring is not static; it undergoes conformational changes, primarily a chair-to-chair interconversion. Additionally, rotation around the N-C bond of the benzyl group can be hindered. nih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these dynamic processes. nih.govcopernicus.orgnih.gov

At low temperatures, the interconversion rates decrease, potentially allowing for the observation of distinct signals for axial and equatorial protons, which would appear as averaged signals at room temperature. nih.gov Coalescence temperatures and activation energy barriers for these conformational changes can be calculated from variable-temperature NMR experiments, providing a deeper understanding of the molecule's flexibility in solution. nih.govrsc.orgbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₂₁NO₂), the theoretical exact mass can be calculated with high precision. This precise mass measurement is a key step in confirming the identity of the compound, distinguishing it from isomers or compounds with similar nominal masses.

Table 2: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₅H₂₁NO₂ | 247.15723 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that can confirm the molecular structure.

The fragmentation of N-benzylpiperidines is well-characterized. A hallmark of the benzyl group is the formation of a highly stable tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. libretexts.org The fragmentation of the piperidine ring and the ethyl ester group would also produce characteristic ions. For instance, the fragmentation of the closely related ethyl N-methylpiperidine-3-carboxylate shows losses corresponding to the ethoxycarbonyl group. researchgate.net

A plausible fragmentation pathway for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the benzyl group and formation of the m/z 91 ion.

Loss of the Ester Group: Fragmentation involving the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).

Piperidine Ring Cleavage: Complex fragmentation of the piperidine ring itself.

Table 3: Predicted Key MS/MS Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 247 | [M]⁺ | Molecular Ion |

| 174 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group |

| 156 | [M - C₅H₁₀N]⁺ (benzyl part) | Cleavage of the piperidine ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for quantifying its purity and enantiomeric composition. High-performance liquid chromatography (HPLC) and chiral chromatography are the primary techniques employed for these purposes.

High-performance liquid chromatography is a fundamental technique for the assessment of the purity of this compound. While specific, detailed protocols for this exact molecule are not extensively published, standard reverse-phase HPLC methods are typically utilized for the analysis of related piperidine derivatives. A general approach would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzyl group of the molecule contains a chromophore that absorbs UV light.

In a broader context of related compounds, preparative HPLC has been used to purify reaction products to a high degree, yielding the final compound with purities often exceeding 95%.

Since the piperidine ring in this compound contains a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers, which is critical for applications where stereochemistry influences biological activity.

For the enantiomeric excess determination of this compound, chiral HPLC is employed. Research has demonstrated the successful separation of its enantiomers using a chiral stationary phase. A common setup involves an amylose-based chiral column, such as an OJ-H column. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of the enantiomeric excess.

| Parameter | Value/Condition | Reference |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | |

| Column | OJ-H | |

| Mobile Phase | Hexane:Isopropanol = 90:10 |

Vibrational Spectroscopy (IR) for Functional Group Identification

The most prominent absorption band would be the carbonyl (C=O) stretch of the ethyl ester, which is expected to appear in the region of 1730-1750 cm⁻¹. For instance, the related methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate shows a strong ester C=O stretch at approximately 1730 cm⁻¹. Another significant feature would be the C-O stretching vibrations of the ester group, typically found in the 1000-1300 cm⁻¹ range. The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring and ethyl group would appear just below 3000 cm⁻¹.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Reference |

| Ester C=O Stretch | ~1730 | |

| Aromatic C-H Stretch | >3000 | |

| Aliphatic C-H Stretch | <3000 | |

| Ester C-O Stretch | 1000-1300 |

X-ray Crystallography for Definitive Solid-State Structure Determination

However, the use of X-ray crystallography has been mentioned in the context of structural drug design for related compounds, where it is used to understand the three-dimensional structure of ligand-enzyme complexes. up.ac.za The ability of a molecule to form a stable crystal lattice is a prerequisite for this technique. Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and stereochemistry in the solid state.

Integrated Spectroscopic Approaches for Complex Structure Elucidation

In practice, the unambiguous structural elucidation of a synthetic compound like this compound is rarely accomplished with a single technique. Instead, an integrated approach combining several spectroscopic methods is employed. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, IR spectroscopy, and Mass Spectrometry (MS).

While a comprehensive, integrated analysis for this specific compound is not detailed in a single published source, the general methodology is well-established. NMR spectroscopy (¹H and ¹³C) would provide the carbon-hydrogen framework, showing the connectivity of protons and carbons. Mass spectrometry would be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. Finally, IR spectroscopy would confirm the presence of key functional groups, as detailed in section 3.4. The collective data from these techniques would provide a comprehensive and definitive confirmation of the structure of this compound.

Theoretical and Computational Investigations of N Benzylpiperidine 3 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of N-benzylpiperidine derivatives.

The electronic properties of molecules like Ethyl 1-benzylpiperidine-3-carboxylate are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron.

In N-benzylpiperidine systems, the HOMO is typically localized on the electron-rich regions, which include the nitrogen atom of the piperidine (B6355638) ring and the π-system of the benzyl (B1604629) group. The LUMO, conversely, is generally distributed over the carbonyl group of the ester and the antibonding orbitals of the benzyl ring. This distribution is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

While specific DFT calculations for this compound are not extensively reported in publicly accessible literature, analysis of analogous N-substituted piperidine derivatives provides valuable insights. For instance, computational studies on similar heterocyclic compounds using the B3LYP functional with a 6-311G(d,p) basis set are common for optimizing molecular geometry and calculating electronic properties.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted N-Benzylpiperidine System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily localized on the piperidine nitrogen and the benzyl ring π-system. |

| LUMO | -0.5 to -1.5 | Distributed over the ester carbonyl group and the benzyl ring π*-system. |

| Note: These values are representative and can vary based on the specific computational method and the exact molecular conformation. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. Conversely, a larger energy gap points to higher kinetic stability and lower chemical reactivity.

From the HOMO-LUMO gap, several global reactivity descriptors can be derived, including chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small gap. Theoretical studies on various piperidine derivatives have shown that these compounds are generally classified as hard molecules, indicating their relative stability.

Table 2: Calculated Reactivity Descriptors for a Representative N-Benzylpiperidine System

| Descriptor | Representative Value | Interpretation |

| HOMO-LUMO Gap (ΔE) | 5.0 - 7.0 eV | Indicates significant kinetic stability. |

| Chemical Hardness (η) | 2.5 - 3.5 eV | Characterizes the molecule as relatively hard. |

| Chemical Softness (S) | 0.28 - 0.40 eV⁻¹ | Reflects a lower tendency to react. |

| Electronegativity (χ) | 3.5 - 4.5 eV | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | 1.7 - 2.5 eV | Quantifies the electrophilic nature of the molecule. |

| Note: These values are estimations based on computational studies of analogous piperidine derivatives. |

Conformational Analysis and Energy Barriers

The flexibility of the piperidine ring and the rotational freedom of its substituents give rise to a complex conformational landscape for this compound.

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions.

For the ethyl carboxylate group at the C3 position, the equatorial orientation is generally more stable than the axial one to avoid 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. The bulky benzyl group on the nitrogen atom also preferentially occupies the equatorial position to minimize steric hindrance.

Therefore, the most stable conformer is expected to be the chair-equatorial form, where both the N-benzyl and the C3-ethyl carboxylate groups are in equatorial positions. However, other conformations, such as the chair-axial and various twist-boat forms, also exist in equilibrium, albeit at higher energies. Computational studies on similar N-substituted piperidines have confirmed the preference for the chair-equatorial conformation. researchgate.net The energy difference between the equatorial and axial conformers is a key factor in determining the conformational equilibrium.

Table 3: Relative Energies of Different Conformations for a 3-Substituted N-Benzylpiperidine Analog

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) (Estimated) |

| Chair (Equatorial-Equatorial) | 0.0 | > 95 |

| Chair (Equatorial-Axial) | 1.5 - 2.5 | < 5 |

| Chair (Axial-Equatorial) | 2.0 - 3.0 | < 2 |

| Twist-Boat | 4.0 - 6.0 | < 1 |

| Note: These values are illustrative and based on theoretical calculations of similar piperidine systems. The exact energy differences depend on the substituents and the computational method used. |

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents oscillate through a planar transition state. This process interconverts the two lone pair conformers of the nitrogen atom. In N-benzylpiperidine systems, nitrogen inversion is coupled with the ring's conformational changes.

The barrier to nitrogen inversion in piperidines is generally low, allowing for rapid interconversion at room temperature. However, the presence of bulky substituents on the nitrogen, such as the benzyl group, can influence the inversion barrier. Theoretical calculations on N-alkylpiperidines have estimated the nitrogen inversion barrier to be in the range of 6-10 kcal/mol.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules like this compound over time. These simulations can reveal information about conformational transitions, solvent effects, and intermolecular interactions.

While specific MD simulation studies on this compound are not readily found in the literature, MD simulations of related N-benzylpiperidine derivatives have been performed to understand their interactions with biological targets. nih.gov Such simulations typically show that the piperidine ring maintains its chair conformation, with fluctuations between different chair and twist-boat forms. The benzyl and ethyl carboxylate groups would also exhibit rotational motion, exploring different orientations relative to the piperidine ring. These simulations are crucial for understanding how the molecule might bind to a receptor or enzyme, as they can identify the most probable and energetically favorable binding conformations.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, which consider the three-dimensional properties of molecules, offer a more detailed understanding than traditional 2D-QSAR. nih.gov They are pivotal in optimizing lead compounds in drug discovery. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains the activity of compounds based on their interaction with steric and electrostatic fields. nih.gov In studies of piperidine-based compounds, CoMFA models have successfully demonstrated that both steric and electrostatic interactions play crucial roles in binding affinity. nih.gov For instance, a CoMFA study on piperidine-based analogues of cocaine highlighted the contributions of both steric (49-62%) and electrostatic (38-51%) fields to the binding at the dopamine (B1211576) transporter (DAT). nih.gov

The robustness and predictive power of QSAR models are evaluated using several statistical metrics. Key parameters include the cross-validated correlation coefficient (q²), which should generally be above 0.5, and the non-cross-validated correlation coefficient (R²), which should be above 0.6. tandfonline.com External validation (r²pred) further confirms the model's predictive ability on an external set of compounds. bjmu.edu.cn In a receptor-dependent 3D-QSAR study on a series of 60 benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE), robust models with high statistical significance were developed (q² = 0.753, R² = 0.900). nih.govnih.gov Similarly, a CoMSIA model (a method related to CoMFA) for piperazine-carboxamide inhibitors yielded a q² of 0.734 and an R² of 0.966, indicating a highly predictive model. mdpi.com

Table 1: Statistical Validation of 3D-QSAR Models for Piperidine-Related Scaffolds This table is interactive. You can sort and filter the data.

| Compound Series | Target | Method | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²pred (External Validation) | Reference |

|---|---|---|---|---|---|---|

| Benzylpiperidine Inhibitors | Human Acetylcholinesterase (HuAChE) | RD-3D-QSAR | 0.753 | 0.900 | - | nih.gov |

| Piperazine-Carboxamides | Fatty Acid Amide Hydrolase (FAAH) | CoMSIA | 0.734 | 0.966 | 0.723 (r²m) | mdpi.com |

| N-benzyl isatin (B1672199) oximes | c-Jun N-terminal kinase (JNK3) | CoMSIA | 0.759 | 0.966 | 0.703 | bjmu.edu.cn |

| Piperidine Analogues of Cocaine | Dopamine Transporter (DAT) | CoMFA | - | 0.993 | - | nih.gov |

| Pyrimidinyl-Piperazine-Carboxamides | Fatty Acid Amide Hydrolase (FAAH) | 3D-QSAR/CoMSIA | 0.734 | 0.966 | - | preprints.org |

The output of a CoMFA or CoMSIA study is often visualized using contour maps. These maps illustrate regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For example, in a study of N-benzyl isatin oxime inhibitors, contour maps indicated that large substituents at the N-substituent position would be favorable for activity, as they could interact with hydrophobic residues in the target's binding site. bjmu.edu.cn The maps also revealed that electron-withdrawing or hydrogen bond acceptor groups near the N-substituent would enhance inhibitory activity. bjmu.edu.cn This visual feedback is invaluable for guiding the rational design of new derivatives. bjmu.edu.cn

Pharmacophore Modeling and Ligand-Target Interaction Prediction

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers. nih.govnih.gov For piperidine-based compounds targeting the Sigma 1 Receptor (S1R), a common pharmacophore model includes a positive ionizable functionality (the piperidine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group (like the benzyl moiety). nih.gov A study on α-synuclein aggregation inhibitors identified a pharmacophore consisting of two hydrogen-bond acceptors, one hydrophobic group, and two aromatic rings as significant for activity. nih.gov

Once a pharmacophore is defined, it can be used to screen virtual libraries for new potential ligands or to guide the modification of existing ones. This approach complements structure-based methods like molecular docking.

Ligand-target interaction prediction, primarily through molecular docking, simulates the binding of a small molecule within the active site of its macromolecular target. nih.govmdpi.com This method predicts the preferred binding orientation and conformation of the ligand, and a scoring function estimates the binding affinity. nih.gov Docking studies on piperidine-based ligands have revealed crucial interactions that stabilize the ligand-receptor complex. For example, studies on S1R ligands showed that the protonated piperidine nitrogen atom forms a key bidentate salt bridge with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov Furthermore, a π–cation interaction between the ionized nitrogen and a phenylalanine (Phe107) residue was found to stabilize the complex. nih.gov In the case of benzylpiperidine inhibitors of acetylcholinesterase, docking identified interactions with residues in the aromatic gorge (Tyr341 and Trp439) and the catalytic triad (B1167595) (His447) as being critical for inhibition. nih.gov

To assess the stability of these predicted binding poses, molecular dynamics (MD) simulations are often employed. nih.gov MD simulations can confirm the stability of the ligand-protein complex and validate the active conformation predicted by docking. nih.gov

Table 2: Key Pharmacophoric Features and Ligand-Target Interactions for Piperidine Scaffolds This table is interactive. You can sort and filter the data.

| Pharmacophore Feature / Interaction Type | Interacting Target Residues (Example) | Target Protein (Example) | Reference |

|---|---|---|---|

| Positive Ionizable Group (Piperidine N) | Glu172, Asp126 | Sigma 1 Receptor (S1R) | nih.gov |

| Salt Bridge | Glu172, Asp126 | Sigma 1 Receptor (S1R) | nih.gov |

| π–Cation Interaction | Phe107 | Sigma 1 Receptor (S1R) | nih.gov |

| Hydrogen Bond | Glu172 | Sigma 1 Receptor (S1R) | nih.gov |

| Aromatic/Hydrophobic Interaction | Tyr341, Trp439 | Acetylcholinesterase (AChE) | nih.gov |

| Interaction with Catalytic Site | His447 | Acetylcholinesterase (AChE) | nih.gov |

| Hydrophobic Interaction | Ile70, Ala151, Asn152, Ser193 | c-Jun N-terminal kinase (JNK3) | bjmu.edu.cn |

| Polar / Hydrogen Bond | Glu147 | c-Jun N-terminal kinase (JNK3) | bjmu.edu.cn |

Research Applications and Functionalization Strategies Methodological Focus

Role as a Privileged Medicinal Chemistry Scaffold

The N-benzylpiperidine core, central to Ethyl 1-benzylpiperidine-3-carboxylate, is recognized as a privileged scaffold in medicinal chemistry. nih.gov Such scaffolds are molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug design. nih.gov The versatility of the N-benzylpiperidine structure allows for systematic modifications, enabling chemists to develop a wide range of derivatives with tailored pharmacological properties. nih.gov

Scaffold Architecture and Design Principles

The architecture of the N-benzylpiperidine scaffold is key to its success. It features a rigid piperidine (B6355638) ring that provides a defined three-dimensional conformation, crucial for specific interactions with protein binding pockets. The structure presents several points for chemical modification: the nitrogen atom, the benzyl (B1604629) group, and the piperidine ring itself. The ethyl carboxylate group at the 3-position of the specified compound offers an additional, reactive handle for derivatization.

Design principles often involve leveraging this scaffold to position functional groups in precise spatial orientations to maximize binding affinity and selectivity for a target protein. The benzyl group can engage in hydrophobic and aromatic interactions, while the piperidine nitrogen can act as a hydrogen bond acceptor or be protonated to form ionic bonds. This inherent modularity allows for the systematic exploration of chemical space to optimize biological activity.

Structure-Activity Relationship (SAR) Studies on N-Benzylpiperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For N-benzylpiperidine derivatives, these studies have provided critical insights. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues designed as sigma (σ) receptor ligands, substitutions on the phenylacetamide ring significantly impacted binding affinity. acs.org

Generally, compounds with substituents at the 3-position of the phenylacetamide ring showed higher affinity for both σ₁ and σ₂ receptors compared to those with substitutions at the 2- or 4-positions. acs.org Halogen substitutions tended to increase affinity for σ₂ receptors while maintaining similar σ₁ receptor affinity. acs.org Conversely, introducing electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) led to weaker affinity for σ₂ receptors. acs.org These findings highlight the sensitivity of the receptor binding pocket to the electronic and steric properties of the ligand.

Table 1: Summary of SAR Findings for N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives at Sigma Receptors acs.org

| Substitution Position | Substituent Type | Effect on σ₁ Receptor Affinity | Effect on σ₂ Receptor Affinity | Selectivity Trend (σ₁) |

|---|---|---|---|---|

| 3-position | Halogens (Cl, Br, F), NO₂, OMe | Higher Affinity | Higher Affinity | 3 > 2 ≈ 4 |

| General | Halogens (Cl, Br, F) | Maintained | Increased | - |

| General | Electron-Donating (OH, OMe, NH₂) | Moderate Affinity | Weak or Negligible Affinity | - |

Further SAR studies on derivatives designed as USP1/UAF1 deubiquitinase inhibitors led to the identification of potent nanomolar inhibitors, establishing a strong correlation between the compound's inhibitory concentration (IC50) and its anticancer activity. nih.gov

Ligand Design for Specific Biological Targets

The N-benzylpiperidine scaffold has been rationally employed in the design of ligands for specific and complex biological targets, such as those implicated in Alzheimer's disease. nih.govresearchgate.net A notable example is the modification of the drug donepezil's chemical structure to create new N-benzylpiperidine derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

In one study, computational docking and molecular dynamics simulations were used to predict the binding of designed analogues to these enzymes. nih.gov The results indicated the formation of stable complexes, with derivative 4a showing the most potent inhibition of both AChE (IC₅₀ of 2.08 µM) and BuChE (IC₅₀ of 7.41 µM). nih.gov This dual inhibition is considered a promising strategy for managing the complex pathology of Alzheimer's disease. nih.gov The design process leverages the scaffold to correctly orient pharmacophoric elements within the active sites of both enzymes.

Probing Metabolic Pathways of Piperidine Derivatives

Understanding the metabolic fate of piperidine-containing compounds is crucial for drug development. The piperidine ring is susceptible to bioactivation, a process that can lead to the formation of reactive metabolites. nih.gov

Mechanism of Iminium Intermediate Formation

A primary metabolic pathway for piperidine derivatives involves oxidation by the cytochrome P-450 enzyme system. nih.govnih.gov This process is initiated by the hydroxylation of a carbon atom adjacent to the piperidine nitrogen (the α-carbon). This reaction is followed by a spontaneous dehydration (loss of a water molecule), which results in the formation of a reactive and unstable electrophilic species known as an iminium ion. nih.govlibretexts.org

This bioactivation sequence has been observed for various drugs containing a cyclic tertiary amine moiety. nih.gov The resulting iminium intermediate is highly reactive and can be trapped by nucleophiles, such as cyanide ions, to form stable adducts that can be identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Studies using N-benzylpiperidine as a model substrate have confirmed that the formation of an iminium intermediate is a likely precursor to further oxidation products, such as ketones at the alpha or beta positions of the piperidine ring. nih.gov The formation of these iminium ions is a critical consideration in drug design, as they can potentially bind covalently to biological macromolecules. nih.gov

Development of Chemical Probes for Biological Systems

The structural features of this compound make it and its analogues suitable for development into chemical probes. These probes are valuable tools for studying biological systems, for example, by visualizing specific proteins or tracking metabolic processes. rsc.org

The development of such probes often involves modifying the core scaffold to incorporate a reporter group (e.g., a fluorescent tag) or a reactive moiety for covalent labeling. The ester functional group in this compound provides a convenient site for chemical ligation, allowing it to be attached to linkers or solid supports for various applications. google.com For instance, related heterocyclic scaffolds have been successfully modified to create molecular probes for imaging tau protein aggregates, which are hallmarks of Alzheimer's disease. rsc.org By replacing certain structural elements with different linkers like amides or esters, researchers can fine-tune the probe's binding affinity and specificity for its target. rsc.org The synthesis of such probes often employs standard peptide chemistry and protection/deprotection strategies to assemble the final molecule. google.com

Application in Materials Science Research (e.g., Polymers, Resins)

While direct, large-scale application of this compound as a primary component in commercial polymers or resins is not extensively documented in publicly available research, its utility in materials science stems from its role as a versatile chemical intermediate. This compound serves as a valuable building block for the synthesis of more complex, functionalized molecules that can be integrated into advanced materials.

The reactivity of the piperidine ring and the carboxylate group allows for a variety of chemical modifications. These modifications can be strategically employed to design molecules with specific properties suitable for material science applications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages with other monomers to be incorporated into a polymer backbone. The tertiary amine of the piperidine ring can also be functionalized or quaternized to introduce cationic charges, which could be beneficial in creating ion-exchange resins or materials with specific surface properties.

The benzyl group, while providing steric bulk, can also be modified or replaced to tune the properties of the final molecule. This adaptability makes this compound a useful starting material for academic and industrial researchers exploring novel monomers and additives for specialty polymers and resins. Its synthesis is a key step in creating more complex structures that may ultimately find use in high-performance coatings, adhesives, or other advanced material applications.

Studies on Corrosion Inhibition Mechanisms (for related N-benzylpiperidine derivatives)

The N-benzylpiperidine scaffold is a subject of significant interest in the field of corrosion science. Research into related N-benzylpiperidine derivatives has shed light on their potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of these organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

The effectiveness of these compounds is rooted in their molecular structure. The piperidine ring, along with the benzyl group and other substituents, contains heteroatoms (nitrogen) and π-electrons (from the benzene (B151609) ring) that act as active centers for adsorption. jocpr.com The inhibition mechanism can involve either physisorption, chemisorption, or a combination of both.

Physisorption is a process driven by electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and the inhibitor can exist as a protonated species, leading to adsorption via electrostatic forces.

Chemisorption , a stronger form of adsorption, involves the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor molecule and the vacant d-orbitals of the metal atoms. The lone pair of electrons on the nitrogen atom in the piperidine ring and the π-electrons of the benzyl group can be donated to the metal surface, leading to the formation of a stable, protective film. jocpr.com

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms at a molecular level. researchgate.net These studies calculate various quantum chemical parameters to predict the inhibition efficiency and the nature of the inhibitor-metal interaction.

Key Findings from Research on N-benzylpiperidine Derivatives:

Adsorption Isotherms: The adsorption of N-benzylpiperidine derivatives on metal surfaces is often found to follow specific adsorption isotherms, such as the Langmuir isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Effect of Molecular Structure: The inhibition efficiency is highly dependent on the molecular structure of the N-benzylpiperidine derivative. The presence of electron-donating groups on the benzene ring can enhance the electron density at the adsorption centers, leading to stronger adsorption and better inhibition. Conversely, electron-withdrawing groups can have the opposite effect.

The following table summarizes key quantum chemical parameters and their implications for the corrosion inhibition properties of piperidine derivatives as investigated in theoretical studies.

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance. researchgate.net |

| Dipole Moment | µ | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface through electrostatic interactions. jocpr.com |

| Fraction of Electrons Transferred | ΔN | This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation and is associated with effective inhibition. |

These studies collectively demonstrate that the N-benzylpiperidine framework provides a robust platform for the design of effective corrosion inhibitors. By strategically modifying the functional groups attached to the piperidine ring and the benzyl group, it is possible to fine-tune the electronic properties and adsorption behavior of these molecules to achieve optimal corrosion protection for specific applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Transformations

The synthesis of piperidine (B6355638) derivatives, particularly those with specific stereochemistry at the 3-position like Ethyl 1-benzylpiperidine-3-carboxylate, is an area of continuous development. Future research will likely focus on overcoming the limitations of traditional multi-step, often low-yielding, synthetic routes.

Key areas of development include:

Catalytic Enantioselective Synthesis : A significant challenge in synthesizing derivatives of this compound is controlling the stereochemistry. Future efforts will be directed towards developing novel catalytic enantioselective methods. A promising approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine (B92270) precursors with boronic acids, which can produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnorganic-chemistry.orgnih.gov Subsequent reduction can then yield the desired enantioenriched 3-substituted piperidines. snnu.edu.cnorganic-chemistry.orgnih.govacs.org This strategy offers a more direct and efficient route to chiral piperidines compared to classical resolution or the use of stoichiometric chiral auxiliaries. snnu.edu.cnnih.gov

Flow Chemistry Protocols : Continuous flow chemistry is emerging as a powerful tool for the synthesis of pharmaceutical intermediates. researchgate.netacs.org Its application to the synthesis of piperidine derivatives offers advantages such as improved reaction control, enhanced safety, and easier scalability. researchgate.netacs.org Future research could develop a continuous flow protocol for the synthesis of this compound and its analogs, potentially leading to higher yields and purity in a shorter time frame. acs.orgorganic-chemistry.org

Novel Cyclization and Annulation Strategies : Researchers are continuously exploring new ways to construct the piperidine ring. nih.gov Future directions may involve gold-catalyzed annulation procedures or innovative intramolecular aza-Michael reactions to build highly substituted piperidine cores. nih.govajchem-a.com Another novel method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which can dramatically simplify the synthesis of complex piperidines by reducing the number of steps required. technologynetworks.com These advanced cyclization techniques could provide more direct and versatile access to complex derivatives of this compound.

Advanced Computational Modeling for Predictive Research

Computational modeling is an indispensable tool in modern drug discovery and chemical research. For this compound, advanced computational techniques can provide deep insights into its behavior and guide the design of future experiments, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models are used to correlate the chemical structure of compounds with their biological activity. For piperidine derivatives, QSAR studies have been successfully employed to develop models that can predict inhibitory activity against various biological targets. researchgate.netnih.gov Future research can focus on developing specific QSAR models for derivatives of this compound to predict their activity for specific therapeutic targets, which would aid in the design of more potent compounds. nih.govdntb.gov.ua

Molecular Docking and Dynamics Simulations : Molecular docking studies can predict the binding orientation of a molecule to a target protein, providing insights into the mechanism of action. nih.gov For piperidine derivatives, docking has been used to understand interactions with targets like cholinesterases and cathepsin K. nih.govresearchgate.net Molecular dynamics (MD) simulations can further elucidate the stability of these interactions over time. nih.govresearchgate.netmdpi.com Future computational work on this compound would involve docking it and its virtual derivatives into the active sites of various enzymes or receptors to identify potential new biological targets. nih.govnih.gov MD simulations could then be used to validate the stability of the predicted binding modes and understand the dynamic behavior of the molecule within the binding pocket. researchgate.netmdpi.comyoutube.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comyoutube.com These technologies can be powerfully applied to the scaffold of this compound to explore new chemical space and design novel molecules with desired properties.

De Novo Drug Design : Generative AI models can design entirely new molecules based on a given scaffold. nih.gov By using the this compound core as a starting point, generative algorithms can propose novel derivatives with optimized properties. mdpi.comnih.gov These AI-designed molecules can then be synthesized and tested, potentially leading to the discovery of compounds with improved efficacy and safety profiles. acs.org

Predictive Modeling of Physicochemical and ADMET Properties : Machine learning models can be trained to predict various properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.compaperswithcode.com For new derivatives of this compound, ML models can predict properties like solubility, permeability, and potential side effects early in the design phase. upf.edunih.gov This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics.

Scaffold Hopping and Bioisosteric Replacement : AI can suggest novel scaffolds that mimic the biological activity of a known compound but have a different core structure (scaffold hopping). It can also propose bioisosteric replacements for specific functional groups to improve properties. For this compound, AI could identify new core structures that retain the key pharmacophoric features or suggest modifications to the benzyl (B1604629) and ethyl carboxylate groups to enhance target binding or improve pharmacokinetic properties.

Exploration of New Application Domains beyond Traditional Medicinal Chemistry

While the primary focus for piperidine derivatives has been in medicinal chemistry, the unique structural and chemical properties of compounds like this compound open up possibilities in other scientific fields.

常见问题

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate benzylation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions .

Basic: How is the structural characterization of this compound performed?

Characterization relies on:

- Spectroscopy :

- X-ray crystallography : Use SHELX software for crystallographic refinement to resolve stereochemistry .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ = 248.2) .

Advanced: What methodologies are used to evaluate the pharmacological potential of this compound?

- In vitro assays :

- In vivo studies :

- Pharmacokinetics : Monitor plasma half-life and bioavailability in rodent models .

- Behavioral assays : Test anxiolytic or cognitive effects in maze-based paradigms .

Note : Limited toxicological data exist; preliminary studies should follow OECD guidelines for acute toxicity .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Contradictions often arise from:

- Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., de-esterified derivatives) .

- Reagent quality : Ensure anhydrous conditions for benzylation to prevent hydrolysis .

- Reproducibility : Validate protocols using control reactions and statistical design (e.g., factorial experiments) .

Example : A study reporting low yields (30%) might omit trace moisture, while optimized methods (70% yield) use molecular sieves .

Advanced: What analytical techniques are critical for monitoring reaction progress and purity?

- Thin-layer chromatography (TLC) : Track benzylation using silica plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Quantify purity with C18 columns and acetonitrile/water gradients .

- Mass spectrometry : Detect intermediates via in-line LC-MS systems .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential irritant vapors .

- First aid : Flush eyes with water for 15 minutes; wash skin with soap if contaminated .

Note : No acute toxicity data are available; treat as a hazardous compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.